N-methyl-6-(trifluoromethyl)nicotinamide
Overview
Description
N-methyl-6-(trifluoromethyl)nicotinamide: is a chemical compound that belongs to the class of nicotinamides
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of N-methyl-6-(trifluoromethyl)nicotinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: N-methyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
Chemistry: In chemistry, N-methyl-6-(trifluoromethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable for creating compounds with enhanced stability and reactivity .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. The trifluoromethyl group can influence the compound’s interaction with biological targets, making it a candidate for drug development .
Medicine: Its unique structure may contribute to the development of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals .
Mechanism of Action
The mechanism of action of N-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways . For example, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Nicotinamide: A simpler analog without the trifluoromethyl group, commonly used in vitamin supplements and skincare products.
N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide: Another derivative with a cyanomethyl group, used in similar applications.
Uniqueness: N-methyl-6-(trifluoromethyl)nicotinamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-12-7(14)5-2-3-6(13-4-5)8(9,10)11/h2-4H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQSEDAIUUIWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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